Cas no 1807029-92-0 (6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine)

6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine
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- Inchi: 1S/C8H5ClF2N2/c1-4-6(3-12)5(8(10)11)2-7(9)13-4/h2,8H,1H3
- InChI Key: ZYUUDJIECGDNSS-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)F)=C(C#N)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 225
- Topological Polar Surface Area: 36.7
- XLogP3: 2.6
6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029055008-1g |
6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine |
1807029-92-0 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029055008-250mg |
6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine |
1807029-92-0 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029055008-500mg |
6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine |
1807029-92-0 | 97% | 500mg |
$1,678.90 | 2022-03-31 |
6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on 6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine
Introduction to 6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine (CAS No. 1807029-92-0)
6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine, identified by its CAS number 1807029-92-0, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with various functional groups, making it a versatile intermediate in the synthesis of more complex molecules. The presence of a chloro group, cyano group, and difluoromethyl group contributes to its unique reactivity and potential applications in medicinal chemistry.
The< strong>pyridine scaffold is a cornerstone in the development of pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors. In particular, the< strong>6-chloro substitution enhances electrophilicity, facilitating nucleophilic attacks that are crucial in drug synthesis. The< strong>3-cyano group introduces a polar site for further functionalization, while the< strong>4-(difluoromethyl) moiety adds electronic bulk and stability to the molecule. These features make< strong>6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine an attractive building block for designing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecules that modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The< strong>difluoromethyl group, in particular, has gained attention for its role in enhancing metabolic stability and binding affinity in drug candidates. Studies have shown that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, making them more suitable for clinical applications.
The< strong>6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine molecule has been explored in several cutting-edge research projects aimed at identifying new pharmacophores. For instance, researchers have utilized this compound as a precursor in the synthesis of kinase inhibitors, which are critical in cancer therapy. The combination of the< strong>chloro,< strong>cyano, and< strong>difluoromethyl groups provides multiple sites for derivatization, allowing chemists to fine-tune the properties of the resulting compounds.
A notable study published in a leading organic chemistry journal demonstrated the utility of< strong>6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine in constructing novel pyridine-based scaffolds. The researchers employed palladium-catalyzed cross-coupling reactions to introduce additional functional groups at various positions of the pyridine ring. This approach led to the discovery of several potent inhibitors with promising biological activity. The findings underscore the importance of this compound as a versatile intermediate in drug discovery.
The< strong>methyl group at the 2-position of the pyridine ring further contributes to the complexity and reactivity of< strong>6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine. This substitution can influence electronic distribution and steric hindrance, factors that are crucial in determining the binding mode of potential drug candidates to biological targets. By carefully modulating these properties, chemists can optimize the efficacy and selectivity of their synthetic products.
In conclusion, 6-Chloro-3-cyano-4-(difluoromethyl)-2-methylpyridine (CAS No. 1807029-92-0) represents a valuable asset in pharmaceutical research. Its unique structural features and reactivity make it an ideal candidate for synthesizing complex molecules with potential therapeutic applications. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in the development of next-generation drugs.
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